molecular formula C9H14O2 B1219086 5-Norbornene-2,3-dimethanol CAS No. 85-39-2

5-Norbornene-2,3-dimethanol

Cat. No. B1219086
CAS RN: 85-39-2
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-Norbornene-2,3-dimethanol, such as 5-norbornene-2,3-dicarboxylic acid dimethyl ester, involves using 5-Norbornene-2,3-dicarboxylic anhydride and methanol as raw materials. This process employs toluene as a water entrainer and phosphate as a catalyst, achieving yields higher than 89.6% (Sun Yu-an, 2007).

Molecular Structure Analysis

5-Norbornene-2,3-dimethanol's molecular structure is characterized by the presence of a strained bicyclic norbornene backbone, which influences its reactivity and physical properties. The hydroxymethyl groups contribute to its solubility and reactivity, making it a valuable monomer for polymer synthesis.

Chemical Reactions and Properties

5-Norbornene-2,3-dimethanol undergoes various chemical reactions, including polymerizations and cycloadditions. For instance, it can participate in ring-opening metathesis polymerization (ROMP) catalyzed by ruthenium carbene complexes, leading to block copolymers with silicon-containing norbornene derivatives (S. Kanaoka & R. Grubbs, 1995). Its chemical properties are significantly influenced by the norbornene moiety, facilitating reactions like Diels-Alder, hydroboration, and epoxidation.

Scientific Research Applications

Polymer Synthesis and Characterization

Research conducted by Pourjavadi and Mirjalili (2000) demonstrated the use of 5-Norbornene-2,3-dimethanol in the synthesis of novel methacrylic monomers and polymethacrylates. These polymers exhibited high thermal stability and good solubility in common organic solvents, indicating potential applications in material science and engineering (Pourjavadi & Mirjalili, 2000).

Chemical Synthesis

Sun Yu-an (2007) explored the synthesis of 5-Norbornene-2,3-dicarboxylic acid dimethyl ester using 5-Norbornene-2,3-dimethanol. The study achieved a yield higher than 89.6%, highlighting its efficiency in organic synthesis (Sun Yu-an, 2007).

Catalysis in Polymerization

Zhang et al. (2022) utilized 5-Norbornene-2,3-dimethanol in the synthesis of a ruthenium-based carbene catalyst for olefin metathesis. This catalyst showed high efficacy in producing Z-stereoretentive products, indicating its utility in fine chemical synthesis (Zhang et al., 2022).

Metathesis Polymerization

Ashirov et al. (2014) studied the metathesis copolymerization of isomeric 5-norbornenes using a ruthenium carbene complex. The study provided insights into the relative reactivity of these compounds, which is crucial for developing advanced polymer materials (Ashirov et al., 2014).

Scaffolding in Polymer Chemistry

Sutthasupa and Sanda (2018) reported the synthesis of macroporous scaffolds using 5-Norbornene-2,3-dimethanol. These scaffolds showed potential for biomedical applications due to their unique structural properties and cytocompatibility (Sutthasupa & Sanda, 2018).

Biomedical Applications

Brown et al. (1999) discovered that 5-Norbornene-2,2-dimethanol induces melanogenesis in cultured cells, demonstrating its potential in dermatological applications (Brown et al., 1999).

Analytical Chemistry

Buchmeiser, Seeber, and Tessadri (2000) utilized polymers derived from 5-Norbornene-2,3-dimethanol for the on-line preconcentration of lanthanides in rock digests, indicating its application in analytical chemistry and material sciences (Buchmeiser, Seeber, & Tessadri, 2000).

properties

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005320
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Norbornene-2,3-dimethanol

CAS RN

85-39-2, 699-97-8
Record name 5-Norbornene-2,3-dimethanol
Source CAS Common Chemistry
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Record name Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol
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Record name 5-Norbornene-2,3-dimethanol
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Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol
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Record name 5-Norbornene-2-endo,3-endo-dimethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
M Chen, XX Xu, X Wang, ZH Ren… - Organic Chemistry …, 2022 - pubs.rsc.org
A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed. The key to the success of this transformation was …
Number of citations: 1 pubs.rsc.org
M MURATA, S IKOMA, K ACHIWA - Chemical and Pharmaceutical …, 1990 - jstage.jst.go.jp
The use of an enzyme to synthesize optically active compounds from prochiral substrates has been well appreciated." In particular, the lipase-catalyzed reaction in organic media is …
Number of citations: 31 www.jstage.jst.go.jp
AC Knall, M Hollauf, C Slugovc - Tetrahedron letters, 2014 - Elsevier
Inverse electron demand Diels–Alder additions (iEDDA) between 1,2,4,5-tetrazines and olefins have recently found widespread application as a novel ‘click chemistry’ scheme and as a …
Number of citations: 95 www.sciencedirect.com
HN Miller - 1959 - search.proquest.com
THE STEREOSPECIFIC SYNTHESIS OP SOME GEOMETRICALLY ISOMERIC TE^RAi^TEYLCYCLOPENTANES DISSERTATION P re se n te d in P artia Page 1 THE …
Number of citations: 3 search.proquest.com
HN MILLER, KW GREENLEE - The Journal of Organic Chemistry, 1961 - ACS Publications
Va endo-ds-2, 3-Dimethyl-5-norbornene Vb exo-ds-2, 3-Dimethyl-5-norbornene Vc trans-2, 3-Dimethyl-5-norbornene these compounds is given in Tables I and II. For brevity, the code …
Number of citations: 18 pubs.acs.org
H Zhang, J Zhang, P Ma, T Wang, J Wang - New Journal of Chemistry, 2022 - pubs.rsc.org
In this work, a 2,4,5,7-tetrachloro-1,8-dimercaptonaphthalene ligand-chelated ruthenium-based carbene olefin metathesis catalyst was synthesized. The synthesized catalyst catalyzed …
Number of citations: 1 pubs.rsc.org
K Hatakeyama‐Sato, S Matsumoto… - Macromolecular …, 2021 - Wiley Online Library
A newly designed radical polymer with a polynorbornene backbone and unsaturated derivative of tetramethylpyrrolidine 1‐oxyl (PROXYL) as pendant groups displays reversible redox …
Number of citations: 8 onlinelibrary.wiley.com
BE Barragán-Huerta… - … and education topics in …, 2010 - researchgate.net
Glucose and peptone are generally used as primary substrates in the study of pollutant cometabolism. However, they sometimes fail because the presence of more favorable carbon …
Number of citations: 4 www.researchgate.net
P García-Aznar, J Escorihuela - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
The study of the reaction rates and mechanism of click chemistry reactions still remains an interesting challenge in organic chemistry. In this regard, the inverse electron demand Diels–…
Number of citations: 3 pubs.rsc.org
SH Kim, MA Worsley, CA Valdez, SJ Shin, C Dawedeit… - Rsc Advances, 2012 - pubs.rsc.org
We report the preparation of low density polymeric aerogels using the ring opening metathesis polymerization (ROMP) approach to copolymerize dicyclopentadiene (DCPD) with …
Number of citations: 40 pubs.rsc.org

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